molecular formula C14H15F3O2 B568651 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid CAS No. 916806-97-8

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid

Cat. No. B568651
CAS RN: 916806-97-8
M. Wt: 272.267
InChI Key: XIWQGDFYIINJLV-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is a chemical compound with the CAS Number: 916806-97-8 and Linear Formula: C14H15F3O2 . It is a white to yellow solid with a molecular weight of 272.27 .


Molecular Structure Analysis

The InChI Code for 4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is 1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 349.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 165.3±27.9 °C .

Scientific Research Applications

Synthesis and Molecular Structure Studies

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid has been utilized in the synthesis of complex molecular structures. For instance, it has been involved in the preparation of certain dienyl ester derivatives, which react with specific compounds to afford dinuclear complexes. These complexes have been studied for their potential in hydrogenation processes and their molecular structures have been analyzed through single-crystal X-ray structure analyses (Vieille-Petit, Therrien, & Süss-Fink, 2004).

Degradation and Stability Analysis

The degradation processes and stability of compounds similar to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid have been a subject of research. For instance, a study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) aimed to understand the stability of nitisinone, a compound with a similar structure, under various conditions, providing insights into its properties and potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Catalysis and Reaction Studies

This chemical has also been employed in studies focusing on catalytic processes and chemical reactions. For instance, it has been used in the synthesis of various benzoic acid derivatives, exploring optimal conditions for reactions and the efficiency of different catalysts. Such research contributes to a better understanding of chemical synthesis processes and the development of more effective catalysts (Hong, 2004).

Fungicidal Activity Research

Research has also explored the fungicidal activity of compounds derived from 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid. Studies on triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from similar benzoic acids, have shown promising antifungal activities, indicating potential applications in agriculture and plant protection (Li, Dai, Song, Mi, & Tang, 2010).

Metabolic Fate and Structure-Relationship Studies

The metabolic fate of benzoic acids and their derivatives, including compounds similar to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid, has been the focus of several studies. These investigations utilize computational chemistry and spectroscopy to understand how these compounds are metabolized in biological systems, which is crucial for assessing their safety and efficacy in various applications (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).

Safety and Hazards

The safety data sheet for 4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyclohexyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWQGDFYIINJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclohexyl-3-(trifluoromethyl)benzamide (D67) (822 mg, 3.03 mmol) in ethanol (40 ml) was added potassium hydroxide (1.700 g, 30.3 mmol) and water (5 ml) and the reaction heated to 90° C. block temperature for 3 h and stirred at room temperature for 16 h. Further potassium hydroxide (1.700 g, 30.3 mmol) was added and the reaction heated at reflux for 27 h. A further 5 mL of water was added and the reaction heated for 66 hours (weekend). The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (25 mL) and aqueous hydrochloric acid (2M, 25 mL). The aqueous layer was further extracted with ethyl acetate (25 mL) and the combined organic phases dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a white solid (737 mg). δH (methanol-d4, 400 MHz): 8.24 (1H, d), 8.18 (1H, dd), 7.68 (1H, d), 2.98 (1H, t), 1.72-1.95 (5H, m), 1.30-1.58 (5H, m). MS (ES): C14H15F3O2 requires 272; found 271 (M−H+).
Name
4-cyclohexyl-3-(trifluoromethyl)benzamide
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-cyclohexyl-3-(trifluoromethyl)benzonitrile (Preparation 118A, 8 g, 31.6 mmol), acetic acid (30 mL), conc. hydrochloric acid, 37% (30 mL) and water (60 mL) was stirred at 110° C. under nitrogen (oil bath temp.) for 20 h. After water (100 mL) was added, the mixture was cooled. The solid was filtered, washed with water (3×15 mL) and dried to give 4-cyclohexyl-3-(trifluoromethyl)benzoic acid (7 g, 25.7 mmol, 81% yield) as a brownish solid. The compound had an HPLC retention time=3.80 min. (condition C); LC/MS M+1=273.1.
Name
4-cyclohexyl-3-(trifluoromethyl)benzonitrile
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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